

5-Chloro-2-fluorobenzonitrile CAS number and properties

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Compound of Interest

Compound Name: **5-Chloro-2-fluorobenzonitrile**

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An In-Depth Technical Guide to **5-Chloro-2-fluorobenzonitrile**: A Key Building Block for Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **5-Chloro-2-fluorobenzonitrile**, a critical building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its applications, its synthesis, and the protocols that ensure its effective use in the laboratory.

Introduction: The Strategic Importance of a Dihalogenated Benzonitrile

5-Chloro-2-fluorobenzonitrile is a dihalogenated aromatic compound that has garnered significant attention in medicinal chemistry. Its strategic importance lies in the orthogonal reactivity of its functional groups: the nitrile, the fluoro group, and the chloro group. The electron-withdrawing nature of the nitrile and fluorine substituents activates the aromatic ring for nucleophilic substitution, while the distinct electronic environments of the chlorine and fluorine atoms allow for selective chemical transformations. This unique combination makes it an exceptionally versatile scaffold for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).^[1] It is particularly valued in the development of kinase inhibitors, a class of drugs central to modern oncology and immunology.^[1]

Core Physicochemical & Spectroscopic Profile

Precise identification and characterization are the foundation of reproducible science. The properties of **5-Chloro-2-fluorobenzonitrile** are summarized below, providing the essential data for laboratory use.

Chemical Identity and Physical Properties

A summary of the key identifiers and physical properties for **5-Chloro-2-fluorobenzonitrile** is presented in Table 1.

Property	Value	Source(s)
CAS Number	57381-34-7	[1][2][3][4]
Molecular Formula	C ₇ H ₅ ClFN	[1][2][5]
Molecular Weight	155.56 g/mol	[1][3][5]
IUPAC Name	5-chloro-2-fluorobenzonitrile	[2]
Synonyms	2-Fluoro-5-chlorobenzonitrile, Benzonitrile, 5-chloro-2-fluoro-	[2][5]
Appearance	Typically a solid	[6]
Melting Point	67-70 °C (lit.)	[4]
Solubility	Soluble in organic solvents like dichloromethane; likely insoluble in water.	[6]

Spectroscopic Fingerprint for Compound Verification

For the practicing chemist, verifying the integrity of starting materials is non-negotiable. The following section details the expected spectroscopic data for **5-Chloro-2-fluorobenzonitrile**, which serve as a benchmark for quality control.

- **¹H NMR** (Proton NMR): The aromatic region will display complex splitting patterns for the three protons on the benzene ring. Due to the electronegativity of the fluorine and chlorine atoms, the protons are expected to appear in the downfield region, typically between 7.0 and

8.0 ppm. The proton ortho to the fluorine will exhibit a doublet with a characteristic $^3J(\text{H},\text{F})$ coupling constant.

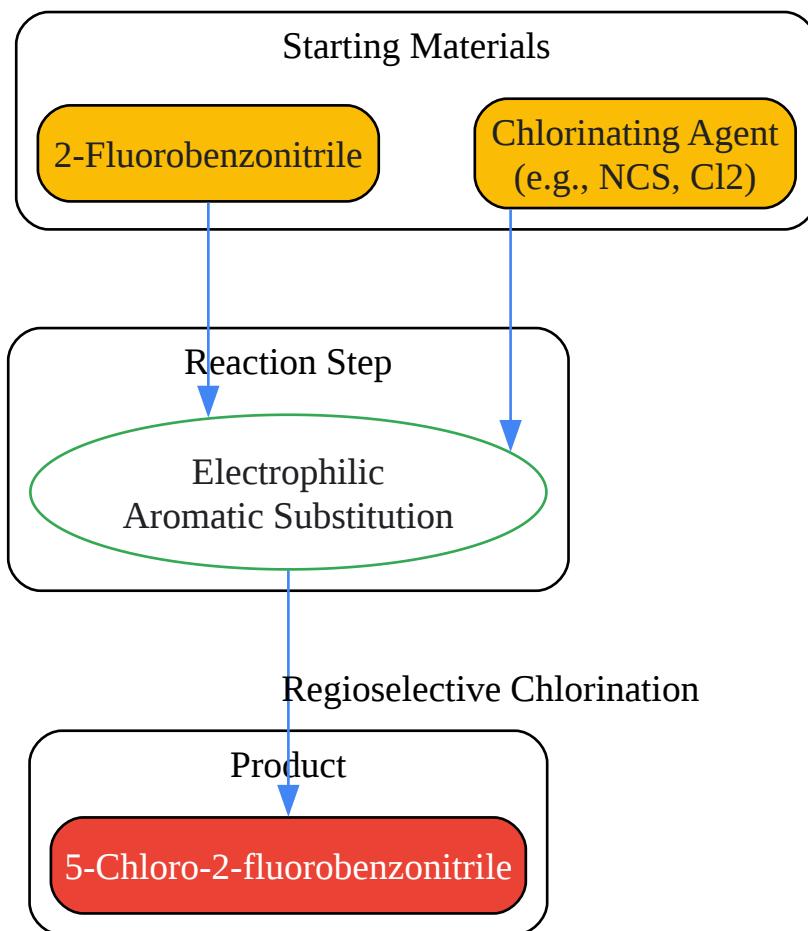
- ^{13}C NMR (Carbon NMR): The spectrum will show seven distinct carbon signals. The carbon bearing the nitrile group ($\text{C}\equiv\text{N}$) will be significantly downfield (typically >115 ppm). The carbon attached to the fluorine atom will appear as a doublet due to $^1\text{J}(\text{C},\text{F})$ coupling, which is a hallmark of fluorinated aromatics. The other aromatic carbons will also show smaller C-F couplings.
- ^{19}F NMR (Fluorine NMR): This is a crucial technique for confirming the presence and environment of the fluorine atom. A single resonance is expected, and its chemical shift provides insight into the electronic environment of the C-F bond.
- Infrared (IR) Spectroscopy: Key vibrational frequencies confirm the presence of the primary functional groups. A sharp, intense peak around $2220\text{-}2240\text{ cm}^{-1}$ is characteristic of the nitrile ($\text{C}\equiv\text{N}$) stretch. The C-F and C-Cl stretching vibrations will appear in the fingerprint region, typically between $1000\text{-}1400\text{ cm}^{-1}$.^[2]
- Mass Spectrometry (MS): The molecular ion peak (M^+) will be observed at $\text{m/z} \approx 155$. A characteristic isotopic pattern for one chlorine atom (M^+ and $\text{M}+2$ peaks in an approximate 3:1 ratio) will be a definitive feature of the mass spectrum.

Synthesis and Chemical Reactivity

Understanding the synthesis of **5-Chloro-2-fluorobenzonitrile** provides insight into potential impurities and informs its subsequent reactivity. While multiple routes exist, a common strategy involves the halogenation of a benzonitrile precursor.^[7]

Illustrative Synthetic Pathway

A plausible synthetic approach starts from 2-fluorobenzonitrile, which can be synthesized from precursors like 2-fluorobenzoyl chloride or via halogen exchange from 2-chlorobenzonitrile.^[8] ^[9] The subsequent chlorination step must be regioselective to yield the desired 5-chloro isomer.



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Caption: A generalized workflow for the synthesis of **5-Chloro-2-fluorobenzonitrile**.

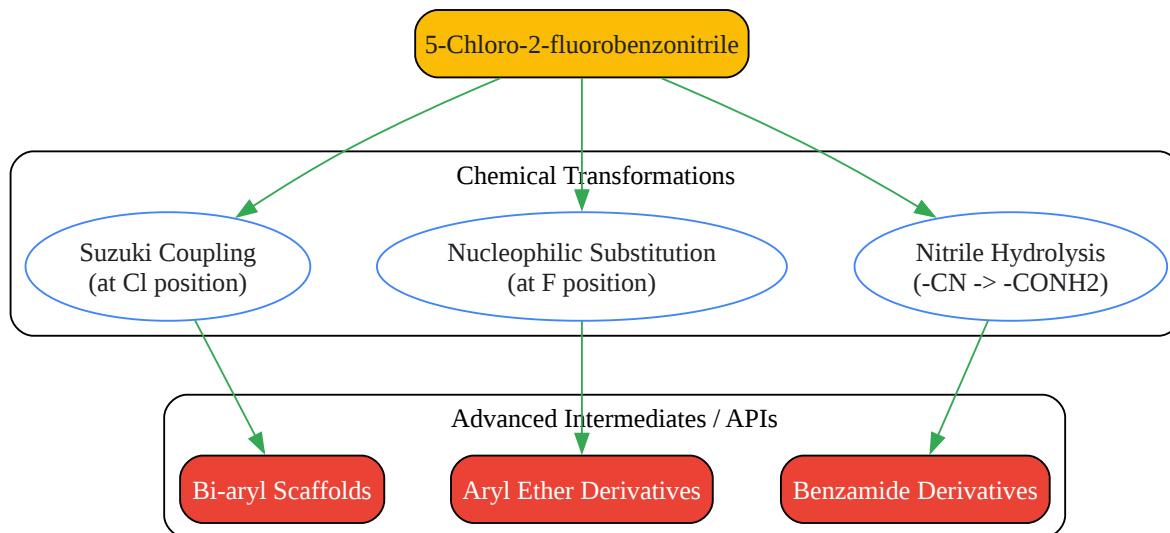
The choice of chlorinating agent and reaction conditions is critical to control the regioselectivity of the halogenation, directing the chlorine atom to the position para to the fluorine and meta to the nitrile group.

Applications in Drug Discovery and Medicinal Chemistry

The true value of **5-Chloro-2-fluorobenzonitrile** is realized in its application as a versatile intermediate. Its functional groups provide multiple handles for molecular elaboration.

- Kinase Inhibitors: The nitrile group can be hydrolyzed to a primary amide or reduced to an amine, while the halogenated positions are ripe for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity. It has been used in the synthesis of aminobenzo[b]thiophene, a scaffold for potent kinase inhibitors.[1]
- Antimicrobial Agents: This building block is employed in the preparation of aryl ether inhibitors targeting enzymes in pathogenic bacteria, such as *Bacillus anthracis* enoyl-ACP reductase, highlighting its utility beyond oncology.[1]

The following diagram illustrates its role as a key intermediate.



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Caption: Diverse synthetic pathways starting from **5-Chloro-2-fluorobenzonitrile**.

Safety, Handling, and Storage

Authoritative safety data is paramount for protecting researchers. **5-Chloro-2-fluorobenzonitrile** is a hazardous substance and must be handled with appropriate precautions.

Hazard Identification

Based on the Globally Harmonized System (GHS), this compound is classified as:

- Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[2][4]
- Acute Toxicity, Dermal (Category 3/4), H311/H312: Toxic/Harmful in contact with skin.[2][10]
- Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled.[2][4]
- Skin Irritation (Category 2), H315: Causes skin irritation.
- Eye Irritation (Category 2), H319: Causes serious eye irritation.

Recommended Handling Protocol

A self-validating system of safety is essential. The following protocol should be strictly adhered to:

- Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[11]
- Personal Protective Equipment (PPE):
 - Gloves: Wear impervious chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contaminated.[11]
 - Eye Protection: Chemical safety goggles or a face shield are mandatory.[4]
 - Lab Coat: A flame-resistant lab coat should be worn at all times.
- Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10][11]
- Spill Response: In case of a spill, evacuate the area. Collect the spilled solid without creating dust and place it in a suitable container for disposal.[11]

Field-Proven Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a representative, detailed protocol for a Suzuki-Miyaura coupling reaction, a common application for this substrate. The causality behind each step is explained to provide a deeper understanding.

Objective: To synthesize 5-Aryl-2-fluorobenzonitrile by coupling **5-Chloro-2-fluorobenzonitrile** with an arylboronic acid.

Methodology:

- **Reactor Setup (Inert Atmosphere):**
 - Action: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is assembled.
 - Rationale: The palladium catalyst used in Suzuki couplings is sensitive to oxygen. An inert atmosphere (nitrogen or argon) is crucial to prevent catalyst degradation and ensure high reaction yields. Flame-drying removes adsorbed water from the glassware, which can also interfere with the reaction.
- **Reagent Addition:**
 - Action: To the flask, add **5-Chloro-2-fluorobenzonitrile** (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.03 eq), and a base such as potassium carbonate (K_2CO_3 , 2.5 eq).
 - Rationale: An excess of the boronic acid is used to drive the reaction to completion. The palladium catalyst is the heart of the catalytic cycle. The base is essential for the transmetalation step of the Suzuki mechanism.
- **Solvent Addition and Degassing:**
 - Action: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

- Rationale: The solvent must be able to dissolve both the organic and inorganic reagents. The presence of water often accelerates the reaction. Degassing is a critical step to remove any residual dissolved oxygen.
- Reaction Execution:
 - Action: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
 - Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Monitoring ensures the reaction is stopped once the starting material is consumed, preventing potential side reactions.
- Work-up and Purification:
 - Action: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
 - Rationale: The aqueous work-up removes the inorganic base and salts. The brine wash helps to break any emulsions and further dry the organic layer. Column chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts.

Conclusion

5-Chloro-2-fluorobenzonitrile is more than just a chemical compound; it is a strategic tool for innovation in pharmaceutical sciences. Its well-defined reactivity and versatile functional handles provide chemists with a reliable platform for the synthesis of novel, high-value molecules. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for unlocking its full potential in the laboratory.

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